molecular formula C10H16F3NO2 B13461620 3-(Cyclopropylmethyl)pyrrolidine, trifluoroacetic acid

3-(Cyclopropylmethyl)pyrrolidine, trifluoroacetic acid

Cat. No.: B13461620
M. Wt: 239.23 g/mol
InChI Key: FJZFTIKVCNLFGT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid is a compound that combines a pyrrolidine ring with a cyclopropylmethyl group and trifluoroacetic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrrole derivative, followed by cyclization to form the pyrrolidine ring. Trifluoroacetic acid is often used as a catalyst in these reactions due to its strong acidic nature, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of 3-(cyclopropylmethyl)pyrrolidine; trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)pyrrolidine; trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid is unique due to the combination of the pyrrolidine ring, cyclopropylmethyl group, and trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

3-(cyclopropylmethyl)pyrrolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15N.C2HF3O2/c1-2-7(1)5-8-3-4-9-6-8;3-2(4,5)1(6)7/h7-9H,1-6H2;(H,6,7)

InChI Key

FJZFTIKVCNLFGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2CCNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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